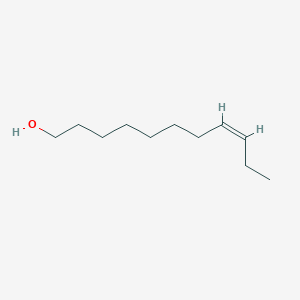

(8Z)-8-Undecen-1-ol

Description

(8Z)-8-Undecen-1-ol is a monounsaturated primary alcohol with the molecular formula C₁₁H₂₂O, characterized by an 11-carbon chain, a cis-configured (Z) double bond at position 8, and a hydroxyl group at the terminal carbon. This compound belongs to the family of alkenols, which are of interest in organic synthesis, fragrance industries, and lipid biochemistry due to their structural versatility and reactivity.

Key structural features influencing its behavior include:

- Chain length: Affects physical properties (e.g., boiling point, solubility).

- Double bond position: Modulates molecular packing and intermolecular interactions.

- Functional group: The primary alcohol group enables hydrogen bonding and derivatization.

Properties

CAS No. |

64437-25-8 |

|---|---|

Molecular Formula |

C₁₁H₂₂O |

Molecular Weight |

170.29 |

Synonyms |

(Z)-8-Undecen-1-ol; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method to synthesize (8Z)-8-Undecen-1-ol involves the hydroboration-oxidation of undec-8-en-1-ene. The reaction typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as undec-8-enyl magnesium bromide, with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (8Z)-8-Undecen-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form (Z)-Undec-8-en-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-Undec-8-en-1-chloride.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products:

Oxidation: (Z)-Undec-8-enal (aldehyde) or (Z)-Undec-8-enoic acid (carboxylic acid).

Reduction: (Z)-Undec-8-en-1-amine.

Substitution: (Z)-Undec-8-en-1-chloride.

Scientific Research Applications

Chemistry:

Synthesis of Fragrances: (8Z)-8-Undecen-1-ol is used as an intermediate in the synthesis of various fragrance compounds due to its pleasant odor.

Biology:

Pheromone Research: This compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species.

Medicine:

Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

Industry:

Flavor and Fragrance Industry: Widely used in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism by which (8Z)-8-Undecen-1-ol exerts its effects is primarily through its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, it may interact with enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

10-Undecen-1-ol

- Structure : C₁₁H₂₂O with a terminal double bond at position 10 (vs. 8 in the target compound).

- Properties: Classified as non-hazardous, with >98% purity . The terminal hydroxyl and double bond positions influence its applications in polymer and surfactant synthesis.

- No direct data on (8Z)-8-Undecen-1-ol’s safety, but isomer-specific toxicity cannot be ruled out.

(8Z)-8-Dodecen-1-ol

- Structure : C₁₂H₂₄O with a cis double bond at position 8 .

- Properties : Molecular weight 184.32 g/mol (vs. 170.29 g/mol for the target compound).

- Key Differences :

- Longer carbon chain increases hydrophobicity and boiling point.

- The additional methylene group may enhance lipid bilayer integration in biological systems.

Oleyl Alcohol [(9Z)-9-Octadecen-1-ol]

- Structure : C₁₈H₃₆O with a cis double bond at position 9 .

- Properties : Widely used in cosmetics and pharmaceuticals due to its emollient properties.

- Key Differences :

- Longer chain (18 carbons) results in significantly higher molecular weight (268.54 g/mol ) and melting point.

- The 9Z configuration is critical for maintaining fluidity in lipid-based formulations.

(8Z)-8-Tetradecen-1-yl Acetate

- Structure : C₁₆H₃₀O₂ with an ester group instead of a hydroxyl .

- Properties : Used as a pheromone in agrochemical applications.

- Key Differences :

- The acetate group reduces polarity, enhancing volatility compared to the alcohol analog.

- Functional group differences dictate reactivity (e.g., ester hydrolysis vs. alcohol oxidation).

Structural and Functional Implications

Molecular and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Double Bond Position | Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₂O | 170.29 | 8 (Z) | Primary alcohol | Synthetic intermediates |

| 10-Undecen-1-ol | C₁₁H₂₂O | 170.29 | 10 (unspecified) | Primary alcohol | Polymers, surfactants |

| (8Z)-8-Dodecen-1-ol | C₁₂H₂₄O | 184.32 | 8 (Z) | Primary alcohol | Lipid biochemistry |

| Oleyl alcohol (9Z) | C₁₈H₃₆O | 268.54 | 9 (Z) | Primary alcohol | Cosmetics, pharmaceuticals |

| (8Z)-8-Tetradecen-1-yl acetate | C₁₆H₃₀O₂ | 254.41 | 8 (Z) | Ester | Agrochemical pheromones |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.